molecular formula C43H74O20 B1668232 Calonyctin A-2b CAS No. 151864-97-0

Calonyctin A-2b

Cat. No.: B1668232
CAS No.: 151864-97-0
M. Wt: 911 g/mol
InChI Key: YMZMABJWBKTPSA-PGQLVXIPSA-N
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Description

Calonyctin A-2b is a component of calonyctin A, a complex natural product. Its role as part of calonyctin A implies synergistic or complementary functions with other components, such as Calonyctin A-2d, in biological systems. Further structural elucidation is required to define its precise molecular interactions and mechanisms.

Properties

CAS No.

151864-97-0

Molecular Formula

C43H74O20

Molecular Weight

911 g/mol

IUPAC Name

[(3S,5R,6R,7S,22R,24R,25S,26S,27R,31R,32R,33S)-6,25,26,32-tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C43H74O20/c1-18(2)25-16-14-12-10-9-11-13-15-17-26(45)59-37-34(60-39(53)19(3)20(4)44)29(48)23(7)56-42(37)61-35-30(49)24(8)57-43(62-36-32(51)28(47)22(6)55-41(36)58-25)38(35)63-40-33(52)31(50)27(46)21(5)54-40/h18-25,27-38,40-44,46-52H,9-17H2,1-8H3/t19?,20?,21-,22-,23-,24-,25?,27+,28-,29-,30-,31-,32+,33-,34+,35?,36-,37?,38+,40+,41+,42+,43?/m1/s1

InChI Key

YMZMABJWBKTPSA-PGQLVXIPSA-N

SMILES

CC1C(C(C2C(O1)OC(CCCCCCCCCC(=O)OC3C(C(C(OC3OC4C(C(OC(C4OC5C(C(C(C(O5)C)O)O)O)O2)C)O)C)O)OC(=O)C(C)C(C)O)C(C)C)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)OC(CCCCCCCCCC(=O)OC3[C@H]([C@@H]([C@H](O[C@H]3OC4[C@@H]([C@H](OC([C@H]4O[C@H]5[C@@H]([C@@H]([C@H]([C@H](O5)C)O)O)O)O2)C)O)C)O)OC(=O)C(C)C(C)O)C(C)C)O)O

Canonical SMILES

CC1C(C(C2C(O1)OC(CCCCCCCCCC(=O)OC3C(C(C(OC3OC4C(C(OC(C4OC5C(C(C(C(O5)C)O)O)O)O2)C)O)C)O)OC(=O)C(C)C(C)O)C(C)C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Calonyctin A-2b;  DC-2b; 

Origin of Product

United States

Comparison with Similar Compounds

Calonyctin A-2d

Calonyctin A-2d, like A-2b, is a component of calonyctin. While both compounds share a core structural framework, differences in substituents or stereochemistry are inferred from their distinct identifiers ("2b" vs. "2d"). The molecular formula of Calonyctin A-2d is C₄₀H₆₂O₂₀ , with a molecular weight of 886.9 g/mol and a highly oxygenated, polycyclic structure . Key properties include:

Property Calonyctin A-2d Calonyctin A-2b (Inferred)
Molecular Formula C₄₀H₆₂O₂₀ Not Provided
Molecular Weight 886.9 g/mol Not Provided
LogP -1.7 (hydrophilic) Likely similar
Hydrogen Bond Acceptors 20 Unknown
Complexity 1810 (extremely high) Unknown

However, the absence of explicit data for A-2b limits direct mechanistic comparisons.

DC 432 (Functionally Divergent Compound)

DC 432, a peptide-based inhibitor of NTMT1/2 (IC₅₀ = 54 nM), contrasts sharply with this compound in both structure and function. Unlike the glycosylated polycyclic structure of calonyctin components, DC 432 contains a BM30 peptide backbone with five arginine residues, enhancing cell permeability and enabling intracellular targeting of methyltransferases .

Property DC 432 This compound
Primary Target NTMT1/2 Unknown
Mechanism Competitive inhibition Likely structural/modulatory
Cell Permeability High Unlikely (hydrophilic)
Bioactivity Reduces N-terminal methylation Component of calonyctin A

DC 432’s well-defined enzymatic inhibition contrasts with the undefined biological role of this compound, highlighting the diversity of natural and synthetic compounds in modulating cellular processes.

Research Findings and Gaps

  • Structural Insights : Calonyctin A-2d’s structure includes a pentyl chain and a trihydroxy-methyloxane moiety, which may influence solubility and binding interactions . Similar features in A-2b could explain its inclusion in calonyctin A, but experimental validation is lacking.
  • Functional Overlaps : Both A-2b and A-2d may contribute to calonyctin’s putative roles in plant defense or microbial interactions, whereas DC 432 exemplifies targeted epigenetic modulation.
  • Data Limitations : The absence of spectral or crystallographic data for this compound necessitates caution in extrapolating properties from A-2d.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calonyctin A-2b
Reactant of Route 2
Calonyctin A-2b

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